molecular formula C13H9N7 B2398293 (E)-3-(quinolin-8-ylamino)-2-(2H-tetrazol-5-yl)prop-2-enenitrile CAS No. 1024788-07-5

(E)-3-(quinolin-8-ylamino)-2-(2H-tetrazol-5-yl)prop-2-enenitrile

Cat. No. B2398293
CAS RN: 1024788-07-5
M. Wt: 263.264
InChI Key: CGHUADFJAKJZGZ-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(quinolin-8-ylamino)-2-(2H-tetrazol-5-yl)prop-2-enenitrile, also known as QTPA, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a nitrogen-containing heterocyclic compound with a quinoline ring structure and an aminopropenenitrile group. QTPA has a wide range of uses, including being used as a fluorescent dye, a chromogenic reagent, and a reagent for the synthesis of other compounds. It has also been used in the study of biological processes in cells and tissues, such as in the study of apoptosis, gene expression, and cell signaling.

Scientific Research Applications

(E)-3-(quinolin-8-ylamino)-2-(2H-tetrazol-5-yl)prop-2-enenitrile has been used in a variety of scientific research applications. It has been used as a fluorescent dye for the detection of DNA and RNA in cells and tissues. It has also been used as a chromogenic reagent for the detection of proteins, carbohydrates, and other molecules in cells and tissues. (E)-3-(quinolin-8-ylamino)-2-(2H-tetrazol-5-yl)prop-2-enenitrile has also been used in the study of gene expression and cell signaling, as well as in the study of apoptosis and other cellular processes. Additionally, (E)-3-(quinolin-8-ylamino)-2-(2H-tetrazol-5-yl)prop-2-enenitrile has been used as a reagent for the synthesis of other compounds, such as quinoline derivatives and aminopropenenitriles.

Mechanism of Action

The mechanism of action of (E)-3-(quinolin-8-ylamino)-2-(2H-tetrazol-5-yl)prop-2-enenitrile is not yet fully understood. It is believed that the quinoline ring structure of (E)-3-(quinolin-8-ylamino)-2-(2H-tetrazol-5-yl)prop-2-enenitrile is involved in the binding of the compound to DNA and RNA, as well as to proteins, carbohydrates, and other molecules. Additionally, it is believed that the aminopropenenitrile group of (E)-3-(quinolin-8-ylamino)-2-(2H-tetrazol-5-yl)prop-2-enenitrile is involved in the binding of the compound to target molecules, as well as in the activation of certain biochemical and physiological processes in cells and tissues.
Biochemical and Physiological Effects
The biochemical and physiological effects of (E)-3-(quinolin-8-ylamino)-2-(2H-tetrazol-5-yl)prop-2-enenitrile are not yet fully understood. However, it is believed that (E)-3-(quinolin-8-ylamino)-2-(2H-tetrazol-5-yl)prop-2-enenitrile may be involved in the activation of certain biochemical and physiological processes in cells and tissues, such as apoptosis, gene expression, and cell signaling. Additionally, (E)-3-(quinolin-8-ylamino)-2-(2H-tetrazol-5-yl)prop-2-enenitrile has been shown to have an effect on the expression of certain genes, as well as on the activity of certain enzymes.

Advantages and Limitations for Lab Experiments

(E)-3-(quinolin-8-ylamino)-2-(2H-tetrazol-5-yl)prop-2-enenitrile has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is relatively stable under a variety of conditions. Additionally, (E)-3-(quinolin-8-ylamino)-2-(2H-tetrazol-5-yl)prop-2-enenitrile is highly soluble in water and other solvents, making it easy to use in a variety of experiments. However, there are also some limitations to using (E)-3-(quinolin-8-ylamino)-2-(2H-tetrazol-5-yl)prop-2-enenitrile in laboratory experiments. For example, it is not very photostable, and its fluorescence can be quenched by certain compounds. Additionally, (E)-3-(quinolin-8-ylamino)-2-(2H-tetrazol-5-yl)prop-2-enenitrile can interact with other molecules, which can interfere with the results of experiments.

Future Directions

There are a variety of potential future directions for research involving (E)-3-(quinolin-8-ylamino)-2-(2H-tetrazol-5-yl)prop-2-enenitrile. These include further research into the mechanism of action of (E)-3-(quinolin-8-ylamino)-2-(2H-tetrazol-5-yl)prop-2-enenitrile, as well as research into its potential applications in the fields of drug discovery and development, as well as in the study of gene expression and cell signaling. Additionally, research into the development of new synthesis methods for (E)-3-(quinolin-8-ylamino)-2-(2H-tetrazol-5-yl)prop-2-enenitrile could lead to the development of more efficient and cost-effective methods of synthesis. Finally, research into the potential toxicity of (E)-3-(quinolin-8-ylamino)-2-(2H-tetrazol-5-yl)prop-2-enenitrile, as well as its potential use in medical applications, could lead to the development of new treatments and therapies.

Synthesis Methods

(E)-3-(quinolin-8-ylamino)-2-(2H-tetrazol-5-yl)prop-2-enenitrile can be synthesized through a variety of methods, including a condensation reaction between an aminopropenenitrile and a quinoline derivative. The reaction is typically carried out in a polar solvent, such as dimethyl sulfoxide, and is catalyzed by an acid such as trifluoroacetic acid. Other methods of synthesis include the reaction of an aminopropenenitrile with a quinoline derivative in the presence of a base, such as triethylamine, or the reaction of an aminopropenenitrile with a quinoline derivative in the presence of a Lewis acid, such as zinc chloride.

properties

IUPAC Name

(E)-3-(quinolin-8-ylamino)-2-(2H-tetrazol-5-yl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N7/c14-7-10(13-17-19-20-18-13)8-16-11-5-1-3-9-4-2-6-15-12(9)11/h1-6,8,16H,(H,17,18,19,20)/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGHUADFJAKJZGZ-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NC=C(C#N)C3=NNN=N3)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)N/C=C(\C#N)/C3=NNN=N3)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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